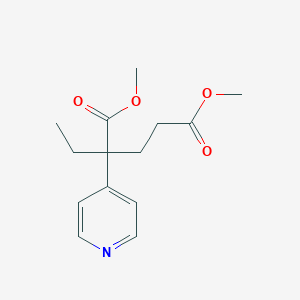
Benzyl 2-isocyanato-4,4-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-isocyanato-4,4-dimethylpentanoate is an organic compound with the molecular formula C15H19NO3 It is characterized by the presence of an isocyanate group and an ester group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 2-isocyanato-4,4-dimethylpentanoate can be synthesized through the reaction of benzyl alcohol with 2-isocyanato-4,4-dimethylpentanoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-isocyanato-4,4-dimethylpentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-isocyanato-4,4-dimethylpentanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems and the development of new therapeutic agents.
Industry: Utilized in the production of polyurethanes, which are used in a wide range of applications, including foams, coatings, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of benzyl 2-isocyanato-4,4-dimethylpentanoate involves the reactivity of the isocyanate group. This group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reactions typically proceed through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isocyanate: Contains an isocyanate group attached to a phenyl ring.
Methyl isocyanate: Contains an isocyanate group attached to a methyl group.
Hexamethylene diisocyanate: Contains two isocyanate groups attached to a hexamethylene chain.
Uniqueness
Benzyl 2-isocyanato-4,4-dimethylpentanoate is unique due to the presence of both an isocyanate group and an ester group within its structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
benzyl 2-isocyanato-4,4-dimethylpentanoate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)9-13(16-11-17)14(18)19-10-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
PYDBNABCBVQGCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C(=O)OCC1=CC=CC=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


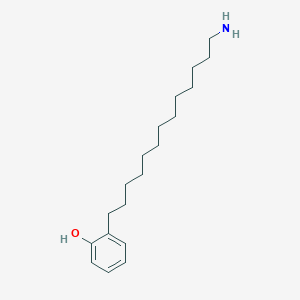
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
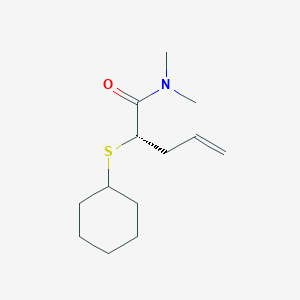
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)
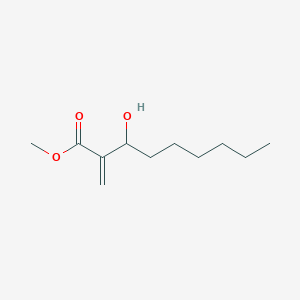
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
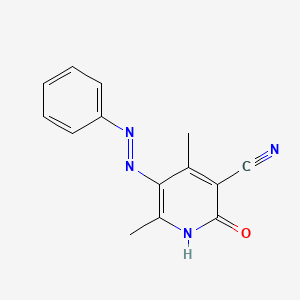
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
